molecular formula C7H6BrF2NO2S B13304140 5-Bromo-2-difluoromethanesulfonylaniline

5-Bromo-2-difluoromethanesulfonylaniline

Cat. No.: B13304140
M. Wt: 286.10 g/mol
InChI Key: QPKWUGFYEUVILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-difluoromethanesulfonylaniline is a chemical compound with the molecular formula C₇H₆BrF₂NO₂S and a molecular weight of 286.09 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of dibrominated amino silica gel as a brominating reagent, with iron trifluoromethanesulfonate acting as a catalyst and halogenated hydrocarbons as solvents . This method is noted for its high selectivity and efficiency, making it suitable for industrial-scale production.

Industrial Production Methods

Industrial production of 5-Bromo-2-difluoromethanesulfonylaniline often employs environmentally friendly processes that minimize waste and reduce environmental impact. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel and iron trifluoromethanesulfonate, ensures high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-difluoromethanesulfonylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and difluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for cross-coupling reactions, such as Suzuki–Miyaura coupling . Conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted aniline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 5-Bromo-2-difluoromethanesulfonylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-difluoromethanesulfonylaniline is unique due to its combination of bromine and difluoromethanesulfonyl groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high selectivity .

Properties

Molecular Formula

C7H6BrF2NO2S

Molecular Weight

286.10 g/mol

IUPAC Name

5-bromo-2-(difluoromethylsulfonyl)aniline

InChI

InChI=1S/C7H6BrF2NO2S/c8-4-1-2-6(5(11)3-4)14(12,13)7(9)10/h1-3,7H,11H2

InChI Key

QPKWUGFYEUVILJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)S(=O)(=O)C(F)F

Origin of Product

United States

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